molecular formula C28H19NO B15332996 N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine

Cat. No.: B15332996
M. Wt: 385.5 g/mol
InChI Key: XJBIBIILJCLVHN-UHFFFAOYSA-N
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Description

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is a complex organic compound with the molecular formula C28H19NO. It is known for its unique structure, which combines a biphenyl group with a naphtho[1,2-b]benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine typically involves a multi-step process. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are often prepared via a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of metal complex catalysis is common in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes reactions where an atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives.

Scientific Research Applications

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphtho[1,2-b]benzofuran derivatives and biphenyl-containing molecules. Examples include:

Uniqueness

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is unique due to its specific structural combination of biphenyl and naphtho[1,2-b]benzofuran. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C28H19NO

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-phenylphenyl)naphtho[1,2-b][1]benzofuran-9-amine

InChI

InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-13-22(14-11-20)29-23-15-17-25-26-16-12-21-8-4-5-9-24(21)28(26)30-27(25)18-23/h1-18,29H

InChI Key

XJBIBIILJCLVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=C(O4)C6=CC=CC=C6C=C5

Origin of Product

United States

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